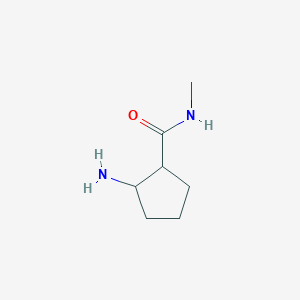

2-amino-N-methylcyclopentane-1-carboxamide

Description

2-Amino-N-methylcyclopentane-1-carboxamide is a cyclopentane derivative featuring a carboxamide group substituted at position 1 and an amino group at position 2, with an N-methyl modification on the carboxamide. Such structures are often explored for their conformational rigidity, which can enhance binding specificity to biological targets.

Properties

IUPAC Name |

2-amino-N-methylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9-7(10)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBYDXTZQIAZJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-methylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles under controlled pH and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylamines .

Scientific Research Applications

Chemistry

2-Amino-N-methylcyclopentane-1-carboxamide serves as a versatile building block in organic synthesis. Its unique cyclopentane structure allows for the development of complex organic molecules. The compound can participate in various reactions, including:

- Amide Formation : It can react with carboxylic acids to form amides, which are crucial in creating pharmaceuticals and agrochemicals.

- Cyclization Reactions : The compound can undergo cyclization to produce novel cyclic structures, expanding the library of available compounds for drug discovery.

Biology

The biological activity of this compound has been investigated for its potential therapeutic effects. Key areas of research include:

- Receptor Modulation : Studies have shown that this compound can interact with specific receptors, potentially acting as an agonist or antagonist. This property is significant in developing drugs targeting neurological disorders.

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes involved in various metabolic pathways, suggesting potential applications in treating metabolic disorders or cancers.

Medicine

Research into the medicinal applications of this compound has highlighted its potential in:

- Cancer Therapy : Case studies have reported that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anti-cancer agent. For example, a study published in a peer-reviewed journal illustrated significant apoptosis induction in breast cancer cells, suggesting that it disrupts survival pathways critical for cancer cell viability.

- Anti-inflammatory Applications : Investigations into its role in modulating inflammatory responses have shown promise. The compound may reduce cytokine release from immune cells, which could be beneficial for treating inflammatory diseases such as rheumatoid arthritis.

Data Summary

Cancer Research

A study investigated the effects of this compound on various cancer cell lines. The results indicated:

- Significant induction of apoptosis.

- Disruption of critical survival pathways, particularly in breast and colon cancer cells.

Inflammation Models

Another study focused on the compound's role in inflammatory responses, finding that:

- It modulated cytokine release from macrophages.

- This suggests potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-amino-N-methylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest significant potential in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physical, and commercial properties of 2-amino-N-methylcyclopentane-1-carboxamide analogs from the provided evidence:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point | Optical Purity | Price (1g) | Key Structural Features |

|---|---|---|---|---|---|---|---|

| (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 | C₆H₁₁NO₂ | 129.15 | 172.1°C (dec.) | 98% ee | ¥49,700 | Carboxylic acid, amino group at C3 |

| (1S,3R)-3-Aminocyclopentanecarboxylic acid | 71830-07-4 | C₆H₁₁NO₂ | 129.15 | 192°C (dec.) | 98% ee | ¥49,700 | Carboxylic acid, enantiomeric configuration |

| Methyl 3-aminocyclopentanecarboxylate | 1314922-38-7 | C₇H₁₃NO₂ | 143.18 | Not reported | Not specified | Not listed | Methyl ester, amino group at C3 |

Key Observations:

Structural Differences: Backbone Functionalization: Unlike the carboxamide group in the target compound, the analogs in are carboxylic acids, while describes a methyl ester derivative. The N-methyl group in the target compound may enhance lipophilicity compared to the free carboxylic acids . Stereochemistry: The enantiomeric purity (98% ee) of the (1R,3S) and (1S,3R) isomers in underscores the importance of stereochemistry in biological activity, a factor that would also apply to this compound .

Physical Properties: The carboxylic acid analogs exhibit high melting points (>170°C), likely due to strong intermolecular hydrogen bonding.

Commercial Availability: The enantiopure carboxylic acids are priced at ¥49,700 per gram, reflecting the cost of stereochemical control during synthesis.

Research Findings and Implications

Computational Modeling:

Tools like AutoDock Vina () and ORTEP () could theoretically analyze the target compound’s binding modes. For instance, docking studies might predict interactions between the carboxamide group and enzymatic active sites, while ORTEP could visualize its stereochemical configuration .

Biological Activity

2-Amino-N-methylcyclopentane-1-carboxamide, a cyclic amine compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

- Molecular Formula : C7H14N2O

- Molecular Weight : 142.20 g/mol

- Structure : The compound features a cyclopentane ring with an amino group and a carboxamide functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the amino and carboxamide groups allows for:

- Hydrogen Bonding : Facilitates binding to target proteins and enzymes.

- Modulation of Enzyme Activity : Potentially inhibits or activates specific enzymatic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Neurotransmitter Modulation

Compounds similar to this compound have been shown to act as selective agonists for metabotropic glutamate receptors (mGluRs), which play a crucial role in neurotransmission. This suggests potential therapeutic implications in treating neurological disorders such as anxiety and depression.

2. Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound may inhibit bacterial aminoacyl-tRNA synthetases (aaRS), which are essential for protein synthesis in bacteria. This mechanism positions this compound as a candidate for developing novel antibacterial agents .

Table 1: Summary of Biological Activities

Case Study: Neurotransmitter Interaction

A study investigating the interaction of this compound with mGluRs demonstrated significant binding affinity, indicating its potential as a therapeutic agent for neurological conditions. The research utilized radiolabeled binding assays to quantify receptor interactions, revealing that the compound could enhance glutamate signaling pathways.

Case Study: Antibacterial Activity

In vitro assays were conducted to evaluate the antibacterial efficacy of derivatives of this compound against common pathogens such as Staphylococcus aureus. Results indicated that certain derivatives exhibited promising inhibitory effects on bacterial growth, suggesting their utility in developing new antibiotics .

Future Directions

Ongoing research is essential to further elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:

- Synthesis of Derivatives : Exploring structural modifications to enhance potency and selectivity.

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.